![molecular formula C18H20N2O7S2 B2355993 N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 568543-08-8](/img/structure/B2355993.png)
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The compound also contains a sulfonamide group, which is a functional group that is found in many antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring and the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the morpholine ring, the sulfonamide group, and the benzodioxine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the morpholine ring might undergo reactions with electrophiles, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the sulfonamide group would likely make the compound soluble in polar solvents .Scientific Research Applications
- Oxidation Mechanism : The compound undergoes oxidation primarily by hydroxylation of the phenyl ring in the N-phenylmorpholine moiety. This step is crucial for drug metabolism, as it can transform drugs into either active forms or toxic compounds .
Thiadiazole Derivatives
The compound serves as a precursor for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . These derivatives have potential applications in medicinal chemistry and materials science .
Fluorinated Analog
A novel fluorinated compound, N-(2,4-Difluoro-phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide , was synthesized. Its characterization using 1H NMR revealed interesting chemical shifts and coupling constants .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .
Mode of Action
This could result in altered cell signaling or other cellular processes .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related tocell adhesion and cell-surface mediated signaling .
Pharmacokinetics
Similar compounds have been found to be metabolized byCYP3A4 Cytochrome , a key enzyme involved in drug metabolism .
Result of Action
Given the potential target and mode of action, this compound could potentially alter cell signaling or other cellular processes .
Safety and Hazards
properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c21-28(22,15-4-5-17-18(13-15)27-11-10-26-17)19-14-2-1-3-16(12-14)29(23,24)20-6-8-25-9-7-20/h1-5,12-13,19H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNBXCSDIUYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.